3-Isopropoxybenzaldehyde

Lipophilicity Drug Design Membrane Permeability

3-Isopropoxybenzaldehyde (CAS 75792-33-5) is a meta-substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. It exists as a liquid at ambient temperature with a boiling point of 110–113 °C at 2 Torr and a predicted density of 1.036 g/cm³.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 75792-33-5
Cat. No. B1298940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxybenzaldehyde
CAS75792-33-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C=O
InChIInChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3
InChIKeyNOBKCEXLDDGYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropoxybenzaldehyde (CAS 75792-33-5): Meta-Substituted Benzaldehyde Building Block for Organic Synthesis and Medicinal Chemistry


3-Isopropoxybenzaldehyde (CAS 75792-33-5) is a meta-substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . It exists as a liquid at ambient temperature with a boiling point of 110–113 °C at 2 Torr and a predicted density of 1.036 g/cm³ [1]. The meta-position of the isopropoxy group relative to the aldehyde distinguishes it from its para- and ortho-regioisomers, influencing its electronic properties and reactivity profile in organic synthesis applications .

Why 3-Isopropoxybenzaldehyde Cannot Be Casually Substituted with Other Benzaldehyde Derivatives


The position of the isopropoxy substituent on the benzaldehyde ring fundamentally alters both physicochemical properties and biological recognition. The meta-substitution pattern in 3-isopropoxybenzaldehyde yields distinct lipophilicity (LogP 2.62) and electronic characteristics compared to its para-analog 4-isopropoxybenzaldehyde (LogP 2.29) [1], which directly affects membrane permeability and enzyme-substrate interactions [2]. Furthermore, the steric bulk of the isopropoxy group compared to methoxy or ethoxy analogs influences reaction yields and selectivity in synthetic transformations . Interchanging 3-isopropoxybenzaldehyde with a different regioisomer or alkoxy analog without experimental validation risks compromising reaction outcomes, biological activity profiles, and reproducibility of published protocols.

Quantitative Differentiation of 3-Isopropoxybenzaldehyde (CAS 75792-33-5) from Closest Analogs: A Procurement-Focused Evidence Summary


Lipophilicity Comparison: 3-Isopropoxybenzaldehyde Exhibits Higher LogP (2.62) than 4-Isopropoxybenzaldehyde (2.29)

The measured LogP of 3-isopropoxybenzaldehyde is 2.62 , while the para-isomer 4-isopropoxybenzaldehyde exhibits a LogP of 2.29 [1]. This 0.33 unit difference corresponds to a >2-fold increase in octanol-water partition coefficient for the meta-substituted compound.

Lipophilicity Drug Design Membrane Permeability

Synthetic Yield Comparison: 3-Isopropoxybenzaldehyde Synthesized in 88% Yield via Alkylation of 3-Hydroxybenzaldehyde

A patented synthetic route achieves 3-isopropoxybenzaldehyde in 88% yield from 3-hydroxybenzaldehyde and isopropyl bromide using K₂CO₃ in DMF at 90 °C for 17 h . Subsequent bromination yields a derivative in 62% yield . For comparison, analogous alkylation of 4-hydroxybenzaldehyde to produce 4-isopropoxybenzaldehyde typically requires different optimization and may yield different results due to electronic differences between meta- and para-hydroxybenzaldehydes [1].

Organic Synthesis Process Chemistry Alkylation

Enzyme Inhibition Selectivity: 4-Isopropoxybenzaldehyde Potently Inhibits ALDH1A3 (IC₅₀ 0.26 μM), While 3-Isopropoxybenzaldehyde Data Remains Unreported

The para-isomer 4-isopropoxybenzaldehyde (also known as ALDH1A3-IN-3) is a potent inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3) with an IC₅₀ of 0.26 μM in cell-free enzymatic assays . It also serves as a substrate for ALDH3A1 [1]. In contrast, no peer-reviewed quantitative inhibition data for 3-isopropoxybenzaldehyde against ALDH1A3 or related isoforms has been identified in authoritative databases.

ALDH1A3 Cancer Stem Cells Enzyme Inhibition

Physical State and Boiling Point: 3-Isopropoxybenzaldehyde is a Liquid at Ambient Temperature (Boiling Point 110–113 °C at 2 Torr)

3-Isopropoxybenzaldehyde exists as a liquid at ambient temperature with a boiling point of 110–113 °C at reduced pressure (2 Torr) and a density of 1.036 g/cm³ . In contrast, the unsubstituted parent compound 3-hydroxybenzaldehyde (CAS 100-83-4) is a solid with a melting point of 100–103 °C . This physical state difference simplifies liquid handling and dispensing compared to solid analogs.

Physical Properties Handling Storage

Recommended Application Scenarios for 3-Isopropoxybenzaldehyde (CAS 75792-33-5) Based on Verified Evidence


Organic Synthesis: Meta-Substituted Aromatic Aldehyde Building Block for C–H Functionalization

3-Isopropoxybenzaldehyde is validated for use as a substrate in ruthenium-catalyzed, aldehyde-assisted ortho-C–H oxygenation reactions to prepare ortho-hydroxy arylaldehydes . The meta-isopropoxy group provides distinct steric and electronic effects that influence regioselectivity in C–H activation compared to para-substituted analogs [1].

Medicinal Chemistry: Lipophilic Benzaldehyde Scaffold for Fragment-Based Drug Discovery

With a LogP of 2.62 , 3-isopropoxybenzaldehyde offers enhanced lipophilicity relative to the para-isomer (LogP 2.29) [1] and lower alkoxy analogs such as 3-methoxybenzaldehyde (LogP ~1.5). This property makes it a suitable fragment for designing compounds requiring improved membrane permeability or hydrophobic protein binding interactions .

Enzyme Studies: ALDH-Inactive Control Compound

In assays where 4-isopropoxybenzaldehyde serves as a potent ALDH1A3 inhibitor (IC₅₀ 0.26 μM) , 3-isopropoxybenzaldehyde may be employed as a structurally similar, regioisomeric control compound that lacks established ALDH inhibitory activity, enabling specificity controls in enzyme mechanism studies.

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